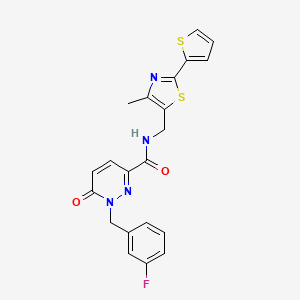
(2-Methoxyethyl)(3-methoxypropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methoxyethyl)(3-methoxypropyl)amine” is a chemical compound with the CAS Number 171274-03-6 . It has a molecular weight of 147.22 and a molecular formula of C7H17NO2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact spatial arrangement of these atoms would determine the molecule’s 3D structure.
Physical And Chemical Properties Analysis
“this compound” has a predicted density of 0.888±0.06 g/cm3 and a predicted boiling point of 185.5±20.0 °C . The compound is in liquid form at room temperature .
Applications De Recherche Scientifique
Metabolism and Biochemical Roles
Biogenic Amine Metabolism : Studies have investigated the metabolism of biogenic amines, such as dopamine and serotonin, which are crucial neurotransmitters in the brain. For instance, the metabolism of these amines in conditions like Tourette syndrome has been evaluated, suggesting alterations in dopamine and serotonin pathways (Butler et al., 1979)(Butler et al., 1979). This research area is significant for understanding neurological disorders and developing targeted treatments.
Antisense Oligonucleotides : Compounds like volanesorsen, which share structural features with (2-Methoxyethyl)(3-methoxypropyl)amine, have been used in clinical research. Volanesorsen is designed to inhibit the production of apolipoprotein C-III, a key regulator of lipid metabolism, showing potential in treating dyslipidemia and insulin sensitivity in type 2 diabetes (Digenio et al., 2016)(Digenio et al., 2016).
Heterocyclic Amine Metabolism : The metabolism of heterocyclic amines, compounds structurally related to this compound, has been studied in the context of their carcinogenic potential. Research into how these compounds are metabolized in humans versus rodents highlights differences that could inform risk assessment and regulatory decisions (Turteltaub et al., 1999)(Turteltaub et al., 1999).
Therapeutic Implications
Cancer Treatment : Research has explored the therapeutic applications of compounds like 2-methoxyestradiol, which is structurally related to this compound, in cancer treatment. Clinical trials have assessed its safety, pharmacokinetics, and efficacy, showing potential anticancer activity, particularly in hormone-refractory prostate cancer (Sweeney et al., 2005)(Sweeney et al., 2005).
Neurological Disorders : The metabolism of compounds related to this compound has been linked to neurological conditions. For instance, the urinary excretion of metabolites like 3-methoxy-4-hydroxyphenylglycol has been studied in children with minimal brain dysfunction syndrome, suggesting a possible mechanism for the disorder (Shen Yc & Wang Yf, 1984)(Shen Yc & Wang Yf, 1984).
Safety and Hazards
The safety information for “(2-Methoxyethyl)(3-methoxypropyl)amine” indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
3-methoxy-N-(2-methoxyethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-9-6-3-4-8-5-7-10-2/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEPKWBVAZOERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

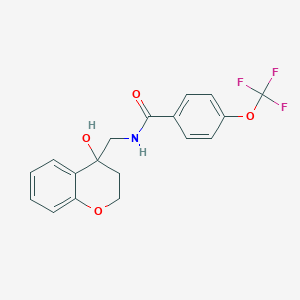
![5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2454051.png)
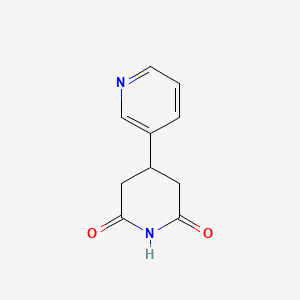

![[1,2,4]Triazol-1-yl-acetic acid hydrochloride](/img/structure/B2454056.png)

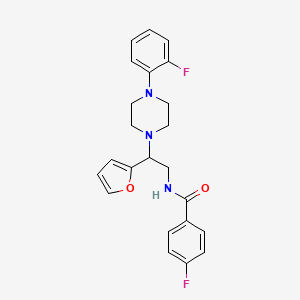
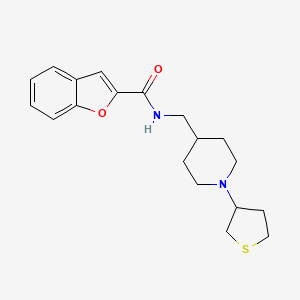
![6-Tert-butyl-2-[1-(9-methylpurin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2454060.png)
![2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid](/img/structure/B2454061.png)

![1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2454063.png)
![7-(3,4-Dimethoxyphenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2454066.png)
